molecular formula C6H8N2O2S B1148153 Thiazolylalanine CAS No. 136010-41-8

Thiazolylalanine

Cat. No.: B1148153
CAS No.: 136010-41-8
M. Wt: 172.2
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazolylalanine is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.2. The purity is usually 95%.
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Biological Activity

Thiazolylalanine, specifically L-4-thiazolylalanine (commonly referred to as Protinol), is a non-proteinogenic amino acid that has garnered attention for its diverse biological activities, particularly in dermatological applications. This article provides an overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

L-4-thiazolylalanine is recognized for its role in stimulating dermal protein production, making it a promising candidate in anti-aging skincare formulations. Its mechanism involves enhancing collagen synthesis and improving skin barrier function, which are critical for maintaining skin integrity and appearance.

This compound influences several biological processes:

  • Stimulation of Dermal Proteins : It promotes the production of hyaluronic acid (HA) and pro-collagen I by fibroblasts, key components in maintaining skin hydration and elasticity.
  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by downregulating inflammatory gene expression.
  • Antioxidant Activity : It reduces oxidative stress by decreasing reactive oxygen species (ROS) levels in skin cells.

Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

1. In Vitro Studies

In vitro experiments utilizing 3D human skin models demonstrated significant changes in dermal matrix composition after treatment with L-4-thiazolylalanine. Key findings include:

  • Increased HA and Pro-Collagen I Production : Treatment with 0.3% L-4-thiazolylalanine resulted in a marked increase in these proteins compared to control groups .
  • Reduced Expression of Inflammatory Markers : Gene expression analysis showed a decrease in markers associated with inflammation .

2. Clinical Evaluations

A clinical study involving 28 women aged 46-66 assessed the effects of L-4-thiazolylalanine on skin aging parameters. The results indicated:

  • Improved Skin Texture : Participants reported firmer and smoother skin after 28 days of treatment, with no adverse side effects such as redness or irritation .
  • Enhanced Epidermal Thickness : Skin biopsies revealed increased epidermal thickness and collagen remodeling compared to baseline formulations .

Case Study 1: Anti-Aging Efficacy

A double-blind clinical trial evaluated the anti-aging properties of L-4-thiazolylalanine against retinol. The study found that while both compounds improved skin appearance, L-4-thiazolylalanine provided similar benefits with fewer side effects, making it a suitable alternative for sensitive skin types .

Case Study 2: Skin Barrier Strength

Research focused on the skin barrier properties demonstrated that L-4-thiazolylalanine significantly improved transepithelial electrical resistance (TEER) values, indicating enhanced barrier integrity. This was corroborated by clinical observations showing reduced erythema and desquamation following treatment .

Data Table: Comparative Efficacy of this compound vs. Retinol

ParameterL-4-ThiazolylalanineRetinol
Epidermal Thickness IncreaseSignificantModerate
Collagen ProductionHighModerate
Inflammatory Marker ReductionHighLow
Side EffectsNoneMild (redness)

Properties

IUPAC Name

(2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZIGVCQRXJYQD-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=CS1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152461
Record name Thiazolylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119433-80-6
Record name Thiazolylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119433806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazolylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIAZOLYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTL1Y3S44B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.